

Application Notes and Protocols for Wind Tunnel Bioassay of Lepidopteran Sex Pheromones

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Compound of Interest

Compound Name: 10(E)-Nonadecenol

Cat. No.: B15549681

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Topic: Wind Tunnel Assay Protocol for Testing Pheromone Attraction in the Peach Twig Borer, *Anarsia lineatella*.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peach twig borer, *Anarsia lineatella*, is a significant pest of stone fruits and almonds.^{[1][2][3]} Effective monitoring and control of this pest often rely on the use of synthetic sex pheromones to attract male moths. Wind tunnel bioassays are a crucial laboratory tool for evaluating the attractiveness of newly identified or synthesized pheromone components and blends under controlled conditions that mimic natural odor plumes. This document provides a detailed protocol for conducting wind tunnel assays to test the attraction of male *Anarsia lineatella* to its primary sex pheromone components, (E)-5-decenyl acetate and (E)-5-decen-1-ol.^{[1][4][5]}

Data Presentation

The following table summarizes field trapping data for different blends of (E)-5-decenyl acetate (E5-10:Ac) and (E)-5-decen-1-ol (E5-10:OH), providing a baseline for expected attraction in a laboratory setting.

Table 1: Field Attractiveness of (E)-5-decenyl acetate and (E)-5-decen-1-ol Blends to Male *Anarsia lineatella*

% (E)-5-decenyl acetate	% (E)-5-decen-1-ol	Mean Male Moths Captured (California)	Mean Male Moths Captured (Washington)
100	0	150.4 a	34.4 a
90	10	129.4 ab	5.2 bc
80	20	144.0 a	6.8 b
50	50	141.6 a	9.0 b
0	100	150.8 a	9.6 b

Data adapted from Roelofs et al., 1975. Means in the same column followed by the same letter are not significantly different at the 5% level.[\[4\]](#)

Experimental Protocols

This section outlines the detailed methodology for conducting a wind tunnel bioassay to evaluate the attractiveness of synthetic pheromone candidates to male *Anarsia lineatella*.

Wind Tunnel Specifications and Environmental Conditions

- **Wind Tunnel Dimensions:** A typical wind tunnel for this type of assay has a flight section of approximately 200 cm in length, 75 cm in height, and 75 cm in width. The tunnel should be constructed of a non-adsorbent material like glass or Plexiglas to minimize pheromone contamination.
- **Airflow:** A constant, laminar airflow of 30-50 cm/s should be maintained. This can be achieved using a variable speed fan that pushes or pulls air through a charcoal filter and a series of screens to create a smooth, non-turbulent plume.
- **Temperature and Humidity:** Maintain the room at a constant temperature of $25 \pm 2^{\circ}\text{C}$ and a relative humidity of 50-60%.
- **Lighting:** The assay should be conducted during the scotophase (dark period) of the insect's light cycle, under dim red light (e.g., < 5 lux) which is generally invisible to moths and allows

for observation.

Insect Preparation

- **Rearing:** *Anarsia lineatella* larvae can be reared on an artificial diet. Pupae should be collected and separated by sex.
- **Emergence and Acclimation:** Male moths should be kept in an environmental chamber under a reversed photoperiod (e.g., 16:8 L:D) to ensure they are active during the desired testing period. Use 2-3 day old virgin males for the bioassay. Allow the moths to acclimate to the wind tunnel room conditions for at least one hour before testing.

Pheromone Source Preparation

- **Pheromone Solution:** Prepare solutions of the test compounds (e.g., (E)-5-decenyl acetate and (E)-5-decen-1-ol) in a high-purity solvent such as hexane. A range of concentrations and ratios should be tested based on existing literature.
- **Dispenser:** Apply a standard amount of the pheromone solution (e.g., 10 µl) onto a filter paper strip or a rubber septum. The solvent should be allowed to evaporate completely before placing the dispenser in the wind tunnel. A control dispenser with only the solvent should also be prepared.

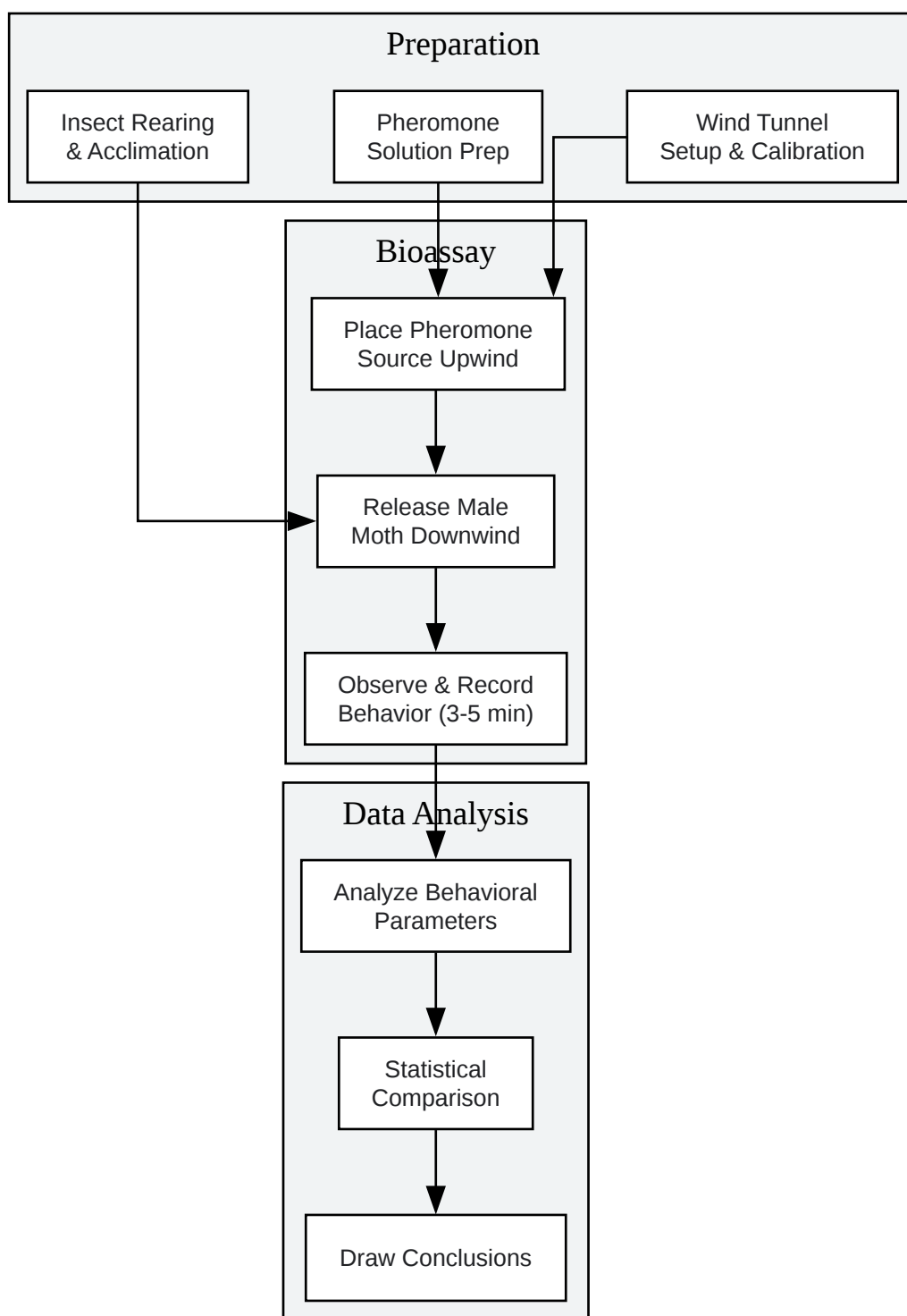
Bioassay Procedure

- **Placement of Pheromone Source:** Position the pheromone dispenser on a stand at the upwind end of the wind tunnel, in the center of the air stream.
- **Moth Release:** Place an individual male moth on a release platform at the downwind end of the tunnel. The platform can be a small piece of screen or a similar material that the moth can easily grip.
- **Observation Period:** Once the moth is in place, allow a 3-5 minute observation period. Record the sequence of behaviors exhibited by the moth.
- **Behavioral Parameters:** The following behaviors should be recorded:
 - **Activation:** Wing fanning, antennal movement.

- Take-off: Initiation of flight.
- Upwind Flight: Oriented flight towards the pheromone source. This can be further categorized as zigzagging flight or straight flight.
- Casting: Side-to-side flight perpendicular to the wind direction, often observed when the moth loses the plume.
- Source Contact: The moth lands on or very close to the pheromone dispenser.
- Data Collection: For each test compound and concentration, a new moth should be used. A minimum of 20-30 individual male moths should be tested for each treatment.
- Tunnel Cleaning: After each trial, the wind tunnel should be thoroughly cleaned to remove any residual pheromone. This can be done by wiping the interior surfaces with a solvent like acetone followed by a water rinse, and then allowing clean air to flow through the tunnel for an extended period.

Visualization of Experimental Workflow and Signaling Pathway

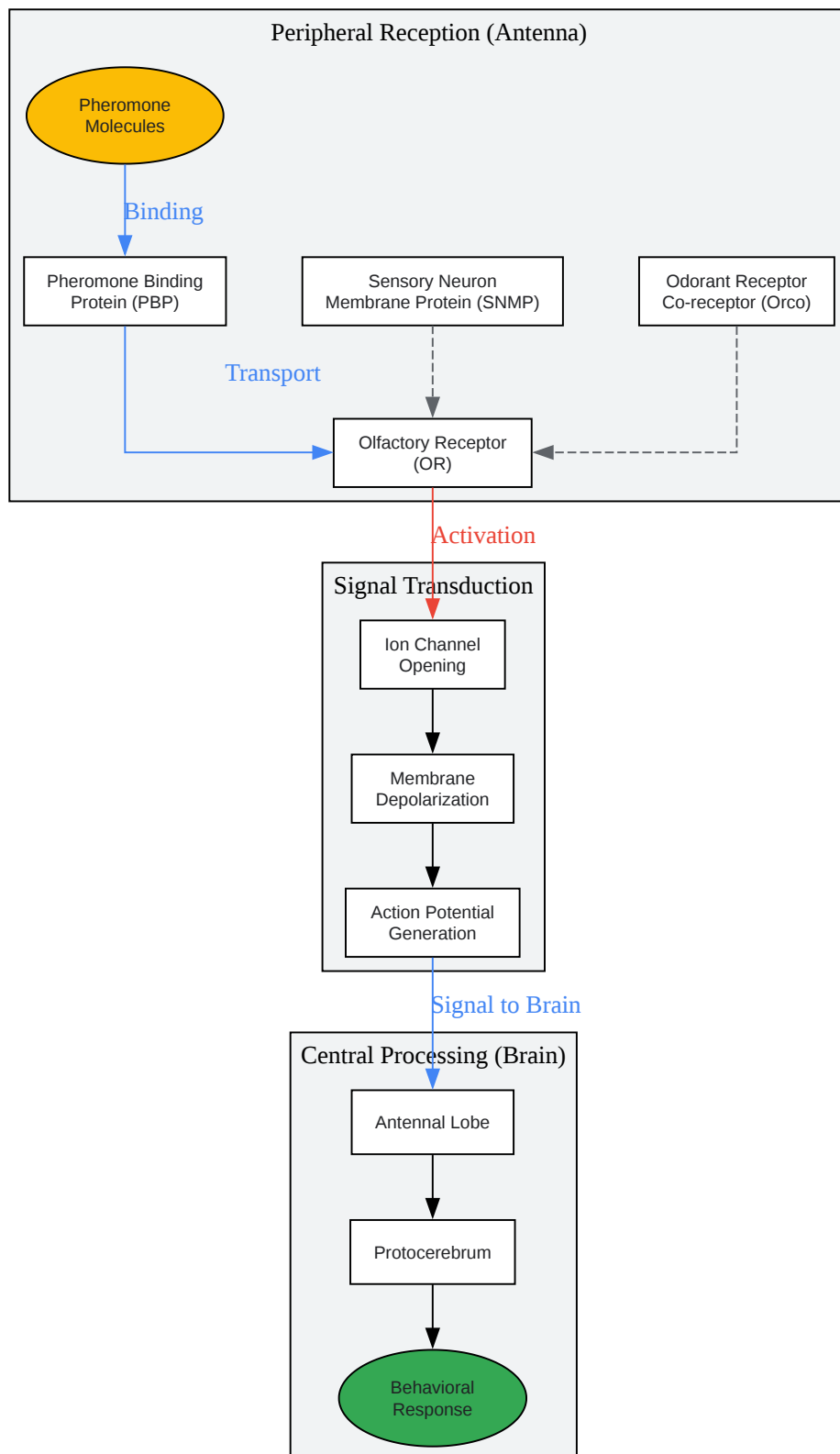
Experimental Workflow



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Caption: Wind tunnel bioassay experimental workflow.

Pheromone Signaling Pathway in Lepidoptera



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Caption: Generalized pheromone signaling pathway in moths.[6][7]

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